molecular formula C17H17ClN2 B11417173 1-(3-chlorobenzyl)-2-(propan-2-yl)-1H-benzimidazole

1-(3-chlorobenzyl)-2-(propan-2-yl)-1H-benzimidazole

Cat. No.: B11417173
M. Wt: 284.8 g/mol
InChI Key: XOPKEOMKNNYNQB-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-2-(propan-2-yl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-2-(propan-2-yl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions, often using a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-2-(propan-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-2-(propan-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in therapeutic effects.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-2-methyl-1H-benzimidazole
  • 1-(3-chlorobenzyl)-2-ethyl-1H-benzimidazole
  • 1-(3-chlorobenzyl)-2-(propan-2-yl)-1H-imidazole

Uniqueness

1-(3-chlorobenzyl)-2-(propan-2-yl)-1H-benzimidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H17ClN2

Molecular Weight

284.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C17H17ClN2/c1-12(2)17-19-15-8-3-4-9-16(15)20(17)11-13-6-5-7-14(18)10-13/h3-10,12H,11H2,1-2H3

InChI Key

XOPKEOMKNNYNQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl

Origin of Product

United States

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